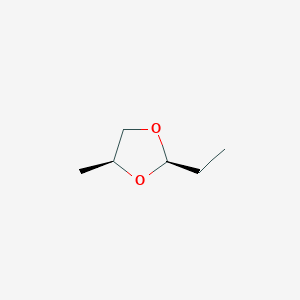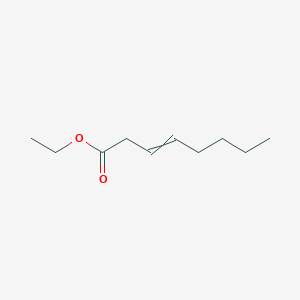
Óxido de iterbio (Yb2O3)
Descripción general
Descripción
Ytterbium Oxide (Yb2O3) is a white powder that is not hazardous . It is used as a colorant for glasses and enamels and as a dopant for garnet crystals in lasers . Moreover, Ytterbium Oxide is widely used in optical fibers .
Synthesis Analysis
Ytterbium (III) oxide can be obtained by directly reacting ytterbium with oxygen . It can also be obtained by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °C . Nanocrystalline ytterbia powders have been synthesized using different precursors prepared by precipitation from nitrate solutions: ytterbium carbonates, oxalates, and hydroxides .
Molecular Structure Analysis
Ytterbium (III) oxide has the “rare-earth C-type sesquioxide” structure which is related to the fluorite structure with one quarter of the anions removed, leading to ytterbium atoms in two different six coordinate (non-octahedral) environments . The microstructure of sintered Yb2O3 was studied by scanning electron microscopy .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Ytterbium Oxide .
Physical and Chemical Properties Analysis
Ytterbium (III) oxide is a white powder . It has a cubic crystal structure and a bandgap of 3.32 eV . It reacts with carbon tetrachloride or hot hydrochloric acid to form ytterbium (III) chloride .
Aplicaciones Científicas De Investigación
Recubrimientos antiincrustantes para acero inoxidable
La incrustación biológica, la acumulación de organismos marinos en superficies sumergidas, plantea desafíos en varios contextos, incluidos los equipos marinos, los cascos de los barcos y los oleoductos submarinos. Los investigadores han explorado recubrimientos hidrofóbicos para combatir la incrustación biológica. El óxido de iterbio, cuando se pulveriza y combustiona sobre sustratos de acero inoxidable y se trata al vacío, forma un recubrimiento hidrofóbico. Este recubrimiento reduce significativamente la adhesión de las algas verdeazuladas (Phormidium sp.) en comparación con el acero inoxidable sin recubrir .
Medio de ganancia láser
Los cristales e vidrios dopados con iterbio sirven como medios de ganancia láser en láseres de estado sólido de alta potencia. Estos láseres emiten en la región del infrarrojo cercano, lo que los hace valiosos para el procesamiento de materiales, dispositivos médicos y telecomunicaciones .
Colorante para vidrios y esmaltes
El óxido de iterbio actúa como colorante en las formulaciones de vidrio y esmalte. Sus propiedades ópticas únicas contribuyen a la coloración deseada en estos materiales .
Dopante para cristales de granate en láseres
El óxido de iterbio sirve como dopante en cristales de granate utilizados para aplicaciones láser. Estos cristales exhiben un excelente rendimiento láser, especialmente en el rango infrarrojo .
Fibras ópticas
Las fibras ópticas dopadas con iterbio desempeñan un papel crucial en los láseres y amplificadores de fibra. Sus propiedades de emisión y absorción eficientes las hacen ideales para las telecomunicaciones y los sistemas láser .
Aditivo para aleaciones especiales y cerámicas dieléctricas
En la ciencia de los materiales, el óxido de iterbio se utiliza como aditivo en aleaciones especiales y materiales cerámicos dieléctricos. Su presencia mejora propiedades específicas, como la conductividad y la estabilidad térmica .
Mecanismo De Acción
Target of Action
Ytterbium oxide (Yb2O3), also known as Ytterbium(III) oxide, is a chemical compound primarily used in various industrial applications . Its primary targets include materials used in the production of glasses, enamels, special alloys, and dielectric ceramic materials . It is also used as a dopant for garnet crystals in lasers .
Mode of Action
Ytterbium oxide can be obtained by directly reacting ytterbium with oxygen . It can also be obtained by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °C . In its interaction with its targets, Yb2O3 acts as a stabilizing agent, enhancing the properties of the materials it is combined with .
Biochemical Pathways
A study has shown that bioaccumulation of yb2o3 nanoparticles can cause oxidative stress, leading to inflammatory and pathological lesions in mice .
Pharmacokinetics
It is known that yb2o3 is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of Yb2O3’s action is its ability to enhance the properties of the materials it is combined with . In biological systems, exposure to Yb2O3 nanoparticles may cause oxidative stress, leading to inflammatory responses .
Action Environment
The action of Yb2O3 is influenced by environmental factors such as temperature and the presence of other chemical compounds . For instance, Yb2O3 can react with carbon tetrachloride or hot hydrochloric acid to form ytterbium (III) chloride . Its stability and efficacy in various applications depend on these environmental conditions.
Safety and Hazards
Ytterbium (III) oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment/face protection is recommended when handling Ytterbium Oxide .
Direcciones Futuras
Ytterbium oxide is gaining recognition for its diverse range of applications. It plays a pivotal role in laser technology, nuclear reactors, solar cells, and advanced ceramics . The methods for synthesizing ytterbium oxide are continuously evolving, leading to more environmentally friendly and cost-effective techniques .
Propiedades
IUPAC Name |
oxygen(2-);ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Yb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYXNNZYFBAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Yb+3].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb2O3, O3Yb2 | |
| Record name | ytterbium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893855 | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless mass; [Merck Index] Slightly hygroscopic; [Hawley] | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-37-0 | |
| Record name | Ytterbium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTERBIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66CZ53RP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Ytterbium oxide?
A1: The molecular formula of Ytterbium oxide is Yb2O3. Its molecular weight is 394.08 g/mol.
Q2: What spectroscopic techniques are used to characterize Ytterbium oxide?
A2: Ytterbium oxide is commonly characterized using X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) for morphology, transmission electron microscopy (TEM) for nanoscale imaging, Fourier transform infrared spectroscopy (FTIR) for identifying functional groups, and X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states. [, , ] Other techniques include UV-Vis spectroscopy for optical properties and thermogravimetry for thermal behavior. [, ]
Q3: How does the stability of Ytterbium oxide affect its applications?
A3: Ytterbium oxide is known for its high thermal and chemical stability. This makes it suitable for high-temperature applications like sintering aids in ceramics [, ] and as selective emitters in energy applications. []
Q4: What happens to Ytterbium oxide under oxidizing conditions at high temperatures?
A4: Ytterbium oxide forms a thin, protective oxide scale under oxidizing conditions at high temperatures. For instance, in Si3N4/BN fibrous monolithic ceramics, Yb2O3 forms Yb2Si2O7, protecting the underlying material. []
Q5: How does the doping of Ytterbium oxide with other elements affect its properties?
A5: Doping Ytterbium oxide with elements like Europium (Eu3+) can significantly enhance its down-conversion luminescence properties, making it valuable for applications like bioimaging and optoelectronics. []
Q6: How is Ytterbium oxide used in the fabrication of advanced ceramics?
A6: Ytterbium oxide is a valuable sintering aid for silicon nitride (Si3N4) ceramics, enhancing their mechanical properties like fracture toughness and high-temperature strength. [, ] This is attributed to its ability to promote densification and modify the grain boundary phases during sintering.
Q7: What makes Ytterbium oxide suitable for use in radiation sensors?
A7: Ytterbium oxide demonstrates potential as a sensitive region in metal oxide semiconductor (MOS) based radiation sensors. Its sensitivity to radiation, measured by flat band voltage shifts, makes it a viable alternative to conventional materials. []
Q8: What are the potential applications of Ytterbium oxide in energy technologies?
A8: Ytterbium oxide shows promise as a selective emitter material in energy applications due to its ability to efficiently radiate energy within specific wavelength ranges. [] Its nanofiber form, fabricated through electrospinning, further expands its potential in energy conversion devices. []
Q9: How is Ytterbium oxide employed in studies on fish larvae feeding and nutrition?
A9: Ytterbium oxide serves as a reliable inert marker in fish larvae feeding studies. Its quick uptake by live feeds like Artemia and rotifers, along with its quantifiable presence, enables researchers to accurately assess ingestion rates and nutrient utilization. [, ]
Q10: Can Ytterbium oxide be used in dental materials? What are the implications?
A10: Ytterbium trifluoride (YbF3), a related compound, is incorporated in dental materials like composite resins and cements. Despite its reported insolubility in water, YbF3 contributes to fluoride release and forms compounds like Ytterbium oxide (Yb2O3) and calcium-ytterbium fluoride (CaYbF5) within these materials. []
Q11: Are there any environmental concerns regarding the use of Ytterbium oxide?
A11: While specific information on the environmental impact of Ytterbium oxide is limited within the provided research, responsible practices for handling, use, and disposal are crucial to minimize potential risks. Further research on its ecotoxicological effects and degradation pathways is needed to ensure its sustainable application. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)











![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

